5,6,7,8-Tetrahydronaphthalene-1,4-diamine
Overview
Description
5,6,7,8-Tetrahydronaphthalene-1,4-diamine: is a versatile organic compound with the molecular formula C10H14N2 and a molecular weight of 162.23 g/mol . It is known for its unique structure, which consists of a naphthalene ring system partially saturated with hydrogen atoms, and two amine groups attached at the 1 and 4 positions . This compound is used as a building block in various chemical syntheses and has applications in multiple scientific fields .
Scientific Research Applications
5,6,7,8-Tetrahydronaphthalene-1,4-diamine has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis and the development of new materials.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of polymers, dyes, and other industrial chemicals.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5,6,7,8-Tetrahydronaphthalene-1,4-diamine typically involves the reduction of naphthalene derivatives. One common method is the catalytic hydrogenation of 1,4-dinitronaphthalene, followed by the reduction of the resulting 1,4-diaminonaphthalene . The reaction conditions often include the use of hydrogen gas and a suitable catalyst such as palladium on carbon (Pd/C) under elevated pressure and temperature .
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow reactors to ensure efficient hydrogenation and reduction processes. The use of high-pressure hydrogenation reactors and advanced catalytic systems can enhance the yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 5,6,7,8-Tetrahydronaphthalene-1,4-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Further reduction can lead to the formation of fully saturated naphthalene derivatives.
Substitution: The amine groups can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) with catalysts like Pd/C or Raney nickel (Ni).
Substitution: Reagents such as alkyl halides or acyl chlorides in the presence of a base.
Major Products:
Oxidation: Quinones and other oxidized derivatives.
Reduction: Fully saturated naphthalene derivatives.
Substitution: Various substituted naphthalene derivatives.
Mechanism of Action
The mechanism of action of 5,6,7,8-Tetrahydronaphthalene-1,4-diamine involves its interaction with various molecular targets and pathways. The compound’s amine groups can form hydrogen bonds and electrostatic interactions with biological molecules, influencing their structure and function . Additionally, the naphthalene ring system can participate in π-π interactions with aromatic residues in proteins and other biomolecules .
Comparison with Similar Compounds
5,6,7,8-Tetrahydro-2-naphthylamine: Similar structure but with the amine group at the 2 position.
5,6,7,8-Tetrahydro-2-naphthoic acid: Contains a carboxylic acid group instead of amine groups.
5,6,7,8-Tetrahydro-1-naphthylamine: Similar structure with the amine group at the 1 position.
Uniqueness: 5,6,7,8-Tetrahydronaphthalene-1,4-diamine is unique due to the presence of two amine groups at the 1 and 4 positions, which allows for diverse chemical modifications and interactions . This structural feature distinguishes it from other similar compounds and enhances its versatility in various applications .
Properties
IUPAC Name |
5,6,7,8-tetrahydronaphthalene-1,4-diamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2/c11-9-5-6-10(12)8-4-2-1-3-7(8)9/h5-6H,1-4,11-12H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FAJBOTIRBFAKPK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C=CC(=C2C1)N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
162.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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